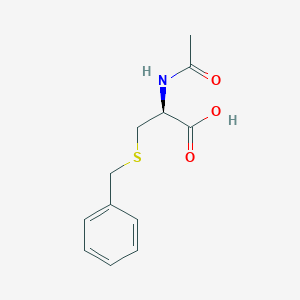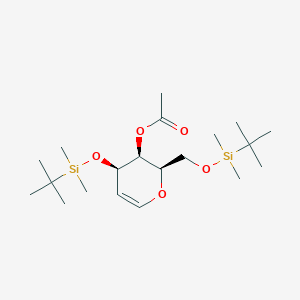
N-Acetyl-S-benzyl-D-cysteine
Übersicht
Beschreibung
N-Acetyl-S-benzyl-D-cysteine (NABC) is an amino acid derived from cysteine and is used in a variety of laboratory experiments and medical applications. NABC is an important component of the cysteine-glutathione pathway and is involved in a number of biochemical and physiological processes. It is a powerful antioxidant and is known to have anti-inflammatory, anti-carcinogenic, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Enzymatic Acetylation : An enzyme in rat liver and kidney microsomes acetylates S-substituted cysteines like N-Acetyl-S-benzyl-D-cysteine. This process is part of mercapturic acid synthesis, a detoxification pathway (Green & Elce, 1975).
Corrosion Inhibition : this compound, among other derivatives of L-Cysteine, is studied for its effectiveness as a green chemical corrosion inhibitor for mild steel. It's found to suppress both anodic and cathodic reactions in mild steel corrosion (Fu et al., 2011).
Clinical Applications of N-Acetylcysteine : While not specifically about this compound, research on N-acetylcysteine, a related compound, shows its use as an antidote for acetaminophen overdose and in treating various conditions like chronic obstructive pulmonary disease, kidney damage, pulmonary fibrosis, and infertility in polycystic ovary syndrome (Millea, 2009).
Binding to SARS-COV-2 Protease : this compound and its derivatives have been studied for their binding ability with SARS-COV-2 main protease, which is crucial in processing proteins from the viral RNA. This suggests potential applications in COVID-19 treatment (Shntaif et al., 2021).
Mercapturic Acid Biosynthesis : Studies on the metabolism of various compounds, including this compound, focus on their role in mercapturic acid formation, which is a major detoxification pathway in mammals (Brüsewitz et al., 1977).
Cancer Prevention and Antigenotoxicity : Research on N-Acetyl-l-cysteine, a compound related to this compound, indicates its potential in cancer prevention and as an antigenotoxic agent, suggesting that derivatives might also have similar properties (Flora et al., 2004).
Neurodegenerative Diseases : N-Acetyl-l-cysteine, a related compound, has been evaluated for its neuroprotective potential against diseases like Parkinson’s and Alzheimer’s, suggesting that derivatives like this compound could have similar applications (Tardiolo et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
NAC has been used in medicine for various conditions and its role is ever expanding clinically . Pre-clinical studies imply that NAC could have more uses in supportive care and preventing human disease . Additional research is still required to better understand certain experimental models to enhance their applicability and easy translation to mechanisms identified in patients .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357507 | |
| Record name | N-Acetyl-S-benzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161512-71-6 | |
| Record name | N-Acetyl-S-benzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)


![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)



![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)



![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)
